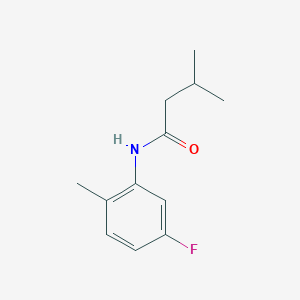
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, commonly known as Boc-Pip-Cp-Ke, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
Boc-Pip-Cp-Ke inhibits 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by binding to its active site, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival and proliferation. The inhibition of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by Boc-Pip-Cp-Ke also leads to the activation of the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-Pip-Cp-Ke has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway is initiated by the activation of Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which are responsible for the cleavage of various cellular proteins and ultimately lead to cell death. In addition to its pro-apoptotic effects, Boc-Pip-Cp-Ke has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-Pip-Cp-Ke is its high potency and selectivity for 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. This makes it a valuable tool for studying the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in various cellular processes. However, one limitation of Boc-Pip-Cp-Ke is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on Boc-Pip-Cp-Ke. One area of interest is the development of more potent and selective inhibitors of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, which could have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of Boc-Pip-Cp-Ke in combination with other anticancer agents, which could lead to synergistic effects. Additionally, the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in other diseases such as diabetes and neurodegenerative disorders could be further explored using Boc-Pip-Cp-Ke as a tool.
Métodos De Síntesis
The synthesis of Boc-Pip-Cp-Ke involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoyl chloride. This intermediate is then reacted with cyclopentadiene to form 1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Boc-Pip-Cp-Ke has been extensively studied for its potential use as an anticancer agent. 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is overexpressed in many types of cancer, and its inhibition by Boc-Pip-Cp-Ke has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anticancer activity, Boc-Pip-Cp-Ke has also been investigated for its potential use in the treatment of other diseases such as diabetes, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-15-6-4-5-7-15)19-10-12-20(13-11-19)18(22)16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIRRMDQOAZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)






